2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
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Overview
Description
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a synthetic organic compound that belongs to the class of imidazothiazoles This compound is characterized by its complex structure, which includes an ethoxy group, a nicotinamide moiety, and a phenyl ring substituted with a methylimidazo[2,1-b]thiazole group
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms, leading to changes in the target’s function.
Biochemical Pathways
These could potentially include pathways related to oxidative stress, inflammation, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have similar solubility properties, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound might have a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
For instance, the solubility properties of the compound suggest that its action might be influenced by the polarity of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors, such as thiazole and imidazole derivatives, under specific conditions.
Substitution reactions:
Coupling reactions: The final step involves coupling the substituted phenyl ring with the imidazo[2,1-b]thiazole core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a molecular probe to study the interactions between proteins and small molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is unique due to its specific structural features, such as the ethoxy group and the nicotinamide moiety, which confer distinct chemical and biological properties. Unlike other imidazothiazole derivatives, this compound has shown potential in a broader range of applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-ethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-26-19-16(8-5-9-21-19)18(25)22-15-7-4-6-14(10-15)17-11-24-13(2)12-27-20(24)23-17/h4-12H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYGLTILLKDGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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